molecular formula C9H12N2O3 B579140 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)aceticacid CAS No. 19385-97-8

2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)aceticacid

Cat. No.: B579140
CAS No.: 19385-97-8
M. Wt: 196.206
InChI Key: GPFUVKUQBYLEJD-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by a pyrimidine ring with a keto group at the 4th position and a propyl group at the 2nd position The acetic acid moiety is attached to the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:

  • Mix the aldehyde, β-keto ester, and urea in a suitable solvent such as ethanol.
  • Add a catalytic amount of an acid, such as hydrochloric acid or acetic acid.
  • Heat the reaction mixture to reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as Montmorillonite-KSF, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The keto group at the 4th position can be oxidized to form a carboxylic acid.

    Reduction: The keto group can be reduced to form a hydroxyl group.

    Substitution: The propyl group at the 2nd position can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of 2-(4-carboxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.

    Reduction: Formation of 2-(4-hydroxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s ability to catalyze reactions, leading to a decrease in the production of specific metabolites. The exact molecular pathways involved depend on the specific enzyme targeted .

Comparison with Similar Compounds

  • 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
  • 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
  • 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methylacrylic acid

Comparison: Compared to these similar compounds, 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

19385-97-8

Molecular Formula

C9H12N2O3

Molecular Weight

196.206

IUPAC Name

2-(6-oxo-2-propyl-1H-pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-2-3-7-10-5-6(4-8(12)13)9(14)11-7/h5H,2-4H2,1H3,(H,12,13)(H,10,11,14)

InChI Key

GPFUVKUQBYLEJD-UHFFFAOYSA-N

SMILES

CCCC1=NC=C(C(=O)N1)CC(=O)O

Synonyms

5-Pyrimidineacetic acid, 4-hydroxy-2-propyl- (8CI)

Origin of Product

United States

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